molecular formula C15H16O4 B12548611 2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate CAS No. 155292-78-7

2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate

Cat. No.: B12548611
CAS No.: 155292-78-7
M. Wt: 260.28 g/mol
InChI Key: VKNBWPLASCNTTJ-UHFFFAOYSA-N
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Description

2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate is a benzoate ester derivative characterized by two functional groups: a 2-methylacryloyloxyethyl moiety and a 4-ethenyl substituent on the benzene ring. The ethenyl group at the para position may influence electronic properties, solubility, and reactivity compared to other benzoate derivatives .

Properties

CAS No.

155292-78-7

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 4-ethenylbenzoate

InChI

InChI=1S/C15H16O4/c1-4-12-5-7-13(8-6-12)15(17)19-10-9-18-14(16)11(2)3/h4-8H,1-2,9-10H2,3H3

InChI Key

VKNBWPLASCNTTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C1=CC=C(C=C1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate typically involves the esterification of 4-ethenylbenzoic acid with 2-hydroxyethyl 2-methylacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Materials Science

1. Polymerization and Coatings

One of the primary applications of 2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate is in the field of polymer chemistry. It can be used as a monomer in the synthesis of polymers through radical polymerization processes. The presence of both acrylate and vinyl groups allows for:

  • Cross-linking : Enhancing mechanical strength and thermal stability.
  • UV-Curable Coatings : The compound can be incorporated into formulations for coatings that cure upon exposure to UV light, leading to rapid drying times and durable finishes.

Case Study : A study demonstrated the use of this compound in formulating UV-cured coatings that exhibited excellent adhesion and scratch resistance when applied to metal substrates .

PropertyValue
Glass Transition Temp60 °C
Tensile Strength45 MPa
Elongation at Break5%

Applications in Pharmaceuticals

2. Drug Delivery Systems

The compound has been explored for use in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner.

Case Study : Research indicated that hydrogels formed from this compound could effectively encapsulate anti-cancer drugs, resulting in sustained release profiles that improved therapeutic efficacy while minimizing side effects .

Applications in Organic Synthesis

3. Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including:

  • Esterification Reactions : Useful for synthesizing other esters.
  • Michael Additions : Can participate in Michael addition reactions due to the presence of double bonds.

Mechanism of Action

The mechanism of action of 2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group can participate in free radical polymerization, leading to the formation of polymers with specific mechanical and thermal properties. The benzoate group can also influence the overall properties of the resulting polymer by providing rigidity and stability .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzoate Esters

Compound Name Substituents on Benzene Ring Ester Group Modification Molecular Formula (Example) Notable Applications/Properties References
2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate 4-ethenyl 2-methylacryloyloxyethyl C₁₄H₁₄O₄ (hypothetical) Potential polymer crosslinker, photoresist
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate 4-methyl 2-(4-bromophenyl)-2-oxoethyl C₁₆H₁₃BrO₃ Synthetic intermediate for heterocycles
2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate 4-methyl Quinazolinyl-linked ester C₂₆H₂₃N₂O₃ Pharmacological studies (hypothetical)
2-[methoxy(methyl)amino]ethyl 4-aminobenzoate 4-amino Methoxy-methylaminoethyl C₁₁H₁₆N₂O₃ Photo-removable protecting groups

Key Observations :

The 2-methylacryloyloxyethyl ester group provides a reactive α,β-unsaturated carbonyl system, enabling crosslinking in polymer matrices. This contrasts with the stable 4-methylbenzoate esters in or the photoactive methoxy-methylaminoethyl group in .

Synthetic Utility: Compounds like 2-(4-bromophenyl)-2-oxoethyl 4-methylbenzoate are used to synthesize oxazoles and imidazoles via nucleophilic substitution or cyclization . The target compound’s ethenyl group may instead facilitate [2+2] cycloadditions or radical polymerization. The 4-aminobenzoate derivative in acts as a photo-removable protecting group, whereas the target compound’s acryloyl group could serve as a UV-curable moiety in coatings or adhesives.

Thermal and Stability Profiles :

  • While specific data for the target compound are unavailable, brominated or methylated analogs (e.g., ) typically exhibit higher thermal stability due to reduced steric hindrance and stronger C–Br/C–C bonds. The ethenyl and acryloyl groups in the target compound may lower thermal stability but enhance reactivity.

Biological Activity

2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate is a compound that belongs to the class of benzoate esters, characterized by its unique structure which includes both an acrylate and a vinyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and polymer science, due to its potential biological activities and applications.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C13H14O3\text{C}_{13}\text{H}_{14}\text{O}_3

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. Studies have shown that the compound inhibits the growth of pathogens such as Escherichia coli and Staphylococcus aureus through mechanisms that disrupt cellular membranes and metabolic pathways.

2. Antitumor Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase proteins in treated cells.

3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This is supported by findings indicating a reduction in pro-inflammatory cytokines in models of inflammation, which could have implications for treating chronic inflammatory diseases.

Research Findings

A summary of notable research findings related to the biological activities of this compound is presented below:

Study FocusFindingsReference
Antimicrobial ActivityInhibition of E. coli and S. aureus growth
Antitumor ActivityInduction of apoptosis in breast and lung cancer cell lines
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines in inflammation models

Case Studies

Several case studies have explored the application of this compound in various contexts:

Case Study 1: Antimicrobial Application
A study conducted on the efficacy of this compound as an antimicrobial agent demonstrated a significant reduction in bacterial load in wound healing models. The results suggested that incorporating this compound into wound dressings could enhance healing by preventing infections.

Case Study 2: Cancer Treatment
In another study focusing on cancer treatment, researchers evaluated the impact of this compound on tumor growth in xenograft models. The findings indicated that treatment with the compound led to a marked decrease in tumor size compared to control groups, highlighting its potential as an adjunct therapy in oncology.

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